

Application of D-Galactose Pentaacetate in Biochemical Assays

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Compound of Interest

Compound Name: *D-Galactose pentaacetate*

Cat. No.: B020742

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Introduction

D-Galactose pentaacetate is a protected form of D-galactose, where the hydroxyl groups are acetylated. This modification enhances its lipophilicity and allows it to permeate cell membranes more readily than free galactose.[1][2] Once inside the cell, the acetate groups are removed by intracellular esterases, releasing D-galactose. This property makes **D-galactose pentaacetate** a valuable tool in various biochemical assays and for the synthesis of important biochemical reagents. Its applications range from studying enzyme kinetics and metabolic pathways to serving as a precursor for synthesizing enzyme substrates and therapeutic compounds.[3] This document provides detailed application notes and protocols for the use of **D-galactose pentaacetate** in key biochemical assays.

Key Applications

- **Precursor for Enzyme Substrate Synthesis:** **D-Galactose pentaacetate** is a crucial intermediate in the synthesis of various glycosides, which are essential for studying carbohydrate interactions in biological systems.[4] It is particularly useful in the synthesis of chromogenic and fluorogenic substrates for glycosidases, such as β -galactosidase.
- **Modulation of Insulin Secretion:** Studies have shown that **D-galactose pentaacetate** can influence insulin release. Specifically, it has been found to inhibit leucine-induced insulin

release in rat pancreatic islets, suggesting its potential use in research related to hyperinsulinemia and insulinoma.[1][2][5]

- Derivatizing Agent for Analytical Assays: In analytical biochemistry, **D-galactose pentaacetate** is used in the preparation of derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). This is particularly useful for the sensitive determination of galactose in biological samples like plasma.[4][5]

Quantitative Data Summary

Application Area	Assay Type	Compound Tested	Concentration/Parameter	Result	Reference
Insulin Secretion	Inhibition Assay	β -D-Galactose pentaacetate	1.7 mM	Significantly inhibits leucine-induced insulin release in rat pancreatic islets.	[1]
Insulin Secretion	Inhibition Assay	α -D-Galactose pentaacetate	1.7 mM	Inhibited insulin release provoked by succinic acid dimethyl ester.	[6]
Insulin Secretion	Inhibition Assay	β -D-Galactose pentaacetate	1.7 mM	Did not affect insulin release provoked by succinic acid dimethyl ester.	[6]
Analytical Chemistry	GC-MS Analysis	Aldonitrile pentaacetate derivative of galactose	0.1-5 μ mol/L	Linear range of detection in human plasma.	[5]
Analytical Chemistry	GC-MS Analysis	Aldonitrile pentaacetate derivative of galactose	<0.02 μ mol/L	Limit of quantification for plasma D-galactose.	[5]

Analytical Chemistry	GC-MS Analysis	Aldonitrile pentaacetate derivative of galactose	<15%	Within- and between-run Coefficients of Variation (CVs).	[5]
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Experimental Protocols

Synthesis of a Fluorogenic Substrate for β -Galactosidase (Conceptual Protocol)

This protocol outlines the general steps for synthesizing 4-methylumbelliferyl- β -D-galactopyranoside, a fluorescent substrate for β -galactosidase, using **D-galactose pentaacetate** as a starting material.

Materials:

- **β -D-Galactose pentaacetate**
- 4-methylumbelliferone
- Lewis acid catalyst (e.g., SnCl_4)
- Dry solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Organic base (e.g., triethylamine or pyridine)
- Reagents for deacetylation (e.g., sodium methoxide in methanol)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Glycosylation Reaction:

- Dissolve **β -D-galactose pentaacetate** and 4-methylumbelliferone in a dry solvent under an inert atmosphere.
- Add a Lewis acid and an organic base to catalyze the reaction.
- Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction and wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
 - Purify the resulting product, 4-methylumbelliferyl-2,3,4,6-tetra-O-acetyl- β -D-galactopyranoside, by silica gel column chromatography.
- Deacetylation:
 - Dissolve the purified product in dry methanol.
 - Add a catalytic amount of sodium methoxide and stir the reaction at room temperature.
 - Monitor the deacetylation by TLC.
- Final Purification:
 - Neutralize the reaction with an acidic resin and filter.
 - Concentrate the filtrate and purify the final product, 4-methylumbelliferyl- β -D-galactopyranoside, by recrystallization or column chromatography.

Assay for β -Galactosidase Activity using a Synthesized Substrate

This protocol describes a general method for measuring β -galactosidase activity using a fluorogenic substrate like 4-methylumbelliferyl- β -D-galactopyranoside.

Materials:

- 4-methylumbelliferyl- β -D-galactopyranoside (MUG)
- Z-buffer (pH 7.0)
- β -galactosidase enzyme solution
- Stop solution (e.g., 1 M Na_2CO_3)
- Fluorometer or microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

- Prepare a stock solution of MUG in a suitable solvent like DMSO.
- Prepare working solutions of the enzyme and substrate in Z-buffer.
- In a microplate well or cuvette, add the Z-buffer and the enzyme solution.
- Pre-incubate the mixture at the desired temperature (e.g., 28°C or 37°C) for 5 minutes.
- Initiate the reaction by adding the MUG substrate solution and start a timer.
- Incubate the reaction for a specific period, allowing the enzyme to hydrolyze the substrate, producing the fluorescent product 4-methylumbelliferone.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the solution using a fluorometer.
- Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone.

Inhibition of Leucine-Induced Insulin Release from Pancreatic Islets

This protocol is based on studies demonstrating the inhibitory effect of **D-galactose pentaacetate** on insulin secretion.

Materials:

- Isolated rat pancreatic islets
- Krebs-Ringer bicarbonate buffer
- Leucine solution
- **β -D-Galactose pentaacetate** solution (e.g., 1.7 mM)
- Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

- **Islet Isolation:** Isolate pancreatic islets from rats using standard collagenase digestion methods.
- **Pre-incubation:** Pre-incubate the isolated islets in Krebs-Ringer bicarbonate buffer with a basal glucose concentration for a defined period to allow them to equilibrate.
- **Incubation:**
 - **Control Group:** Incubate islets with leucine to stimulate insulin release.
 - **Test Group:** Incubate islets with leucine in the presence of **β -D-galactose pentaacetate** (e.g., 1.7 mM).
- **Sample Collection:** After the incubation period, collect the supernatant containing the secreted insulin.
- **Insulin Measurement:** Quantify the amount of insulin in the supernatant using an insulin RIA or ELISA kit according to the manufacturer's instructions.

- Data Analysis: Compare the amount of insulin secreted in the test group to the control group to determine the inhibitory effect of β -D-galactose pentaacetate.

Derivatization of Galactose for GC-MS Analysis

This protocol outlines the preparation of aldononitrile pentaacetate derivatives of galactose from plasma samples for quantitative analysis by GC-MS.^[5]

Materials:

- Plasma sample
- D-[¹³C]Galactose (as internal standard)
- D-glucose oxidase
- Ion-exchange chromatography columns
- Reagents for derivatization: hydroxylamine hydrochloride in pyridine, acetic anhydride
- Solvents: hexane, ethyl acetate
- GC-MS system

Procedure:

- Sample Preparation:
 - Add a known amount of D-[¹³C]Galactose internal standard to the plasma sample.
 - Remove D-glucose by treating the sample with D-glucose oxidase.
 - Purify the sample using ion-exchange chromatography.
- Derivatization:
 - Evaporate the purified sample to dryness.
 - Add hydroxylamine hydrochloride in pyridine and heat to form the oxime.

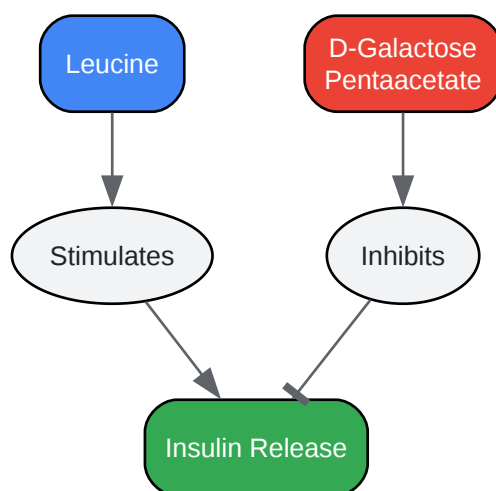
- Add acetic anhydride and heat to form the aldononitrile pentaacetate derivative.
- Extraction:
 - Extract the derivative into an organic solvent like hexane or ethyl acetate.
 - Wash the organic layer with water and dry it over anhydrous sodium sulfate.
- GC-MS Analysis:
 - Concentrate the sample and inject it into the GC-MS system.
 - Use a suitable capillary column (e.g., phenyl-methylsilicone) and temperature program to separate the galactose derivative from other components.
 - Monitor specific ions in the mass spectrometer to quantify the native and ^{13}C -labeled galactose derivatives.

Visualizations



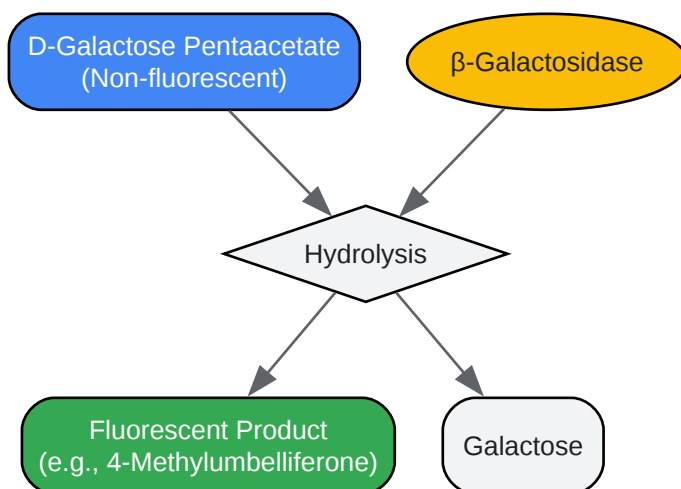
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Caption: Workflow for GC-MS analysis of galactose using pentaacetate derivatization.



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Caption: Inhibition of leucine-stimulated insulin release by **D-Galactose Pentaacetate**.



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Caption: Principle of β-galactosidase assay using a fluorogenic substrate derived from **D-Galactose Pentaacetate**.

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